2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid
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Overview
Description
2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid is an organic compound characterized by the presence of a maleimide group and a terminal carboxylic acid. This compound is known for its reactivity with thiol groups, forming stable covalent bonds, which makes it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid typically involves the reaction of maleic anhydride with an appropriate thiol-containing compound under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and stabilizers can further enhance the efficiency of the process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the maleimide group to a succinimide group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Succinimide derivatives.
Substitution: Various substituted maleimide derivatives.
Scientific Research Applications
2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through thiol-maleimide coupling reactions.
Medicine: Investigated for its potential in drug delivery systems and as a linker in the development of antibody-drug conjugates.
Mechanism of Action
The primary mechanism of action for 2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid involves the formation of covalent bonds with thiol groups. The maleimide group reacts with thiols to form stable thioether linkages, which are crucial in various biochemical and industrial applications. This reactivity is exploited in the conjugation of biomolecules and the stabilization of materials .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
- N-maleoylglycine
- Maleimido acetic acid
Uniqueness
Compared to similar compounds, 2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]sulfanyl}acetic acid offers unique advantages due to its dual functional groups (maleimide and carboxylic acid). This dual functionality allows for versatile reactivity and applications in both organic synthesis and bioconjugation .
Properties
CAS No. |
1354714-64-9 |
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Molecular Formula |
C8H9NO4S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
2-[2-(2,5-dioxopyrrol-1-yl)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H9NO4S/c10-6-1-2-7(11)9(6)3-4-14-5-8(12)13/h1-2H,3-5H2,(H,12,13) |
InChI Key |
PSHDGTZHKLEASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCSCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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